Cas no 146-39-4 ((8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1))

146-39-4 structure
Product name:(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Chemical and Physical Properties
Names and Identifiers
-
- (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
- (8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) ...
- 2,3-dihydroxypropyl [(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] hydrogen phosphate
- QUININE GLYCEROPHOSPHATE
- (8alpha,9R)-6'-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)
- 2,3-dihydroxypropyl dihydrogen phosphate - (4beta,8alpha,9R)-6'-methoxycinchonan-9-ol (1:2)
- CCRIS 5760
- UNII-ZP61X8C21F
- EINECS 205-669-4
- 146-39-4
- Q27271448
- Kineurine
- UNII-9212688A9J
- Quinine 1-glycerophosphate
- 9212688A9J
- Quinine glycerophosphate [NF]
- CHEMBL3707252
-
- Inchi: InChI=1S/2C20H24N2O2.C3H9O6P/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;4-1-3(5)2-9-10(6,7)8/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-5H,1-2H2,(H2,6,7,8)/t13-,14+,19-,20+;13-,14-,19-,20+;/m00./s1
- InChI Key: YZDDKALBXAGVHK-MQVXGCOQSA-N
- SMILES: OCC(COP(=O)(O)O)O.COC1=CC=C2C(C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O)=CC=N2)=C1.COC1C=CC2=C(C([C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O)=CC=N2)C=1
Computed Properties
- Exact Mass: 820.38151
- Monoisotopic Mass: 820.381
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 198A^2
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- Boiling Point: 495.9°C at 760 mmHg
- Flash Point: 253.7°C
- PSA: 198.4
- LogP: 2.60560
(8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1) Related Literature
-
1. The electric dipole moments of chloro-anilines and of some chloro-, bromo-, and nitro-substituted amino-pyridines in benzene and 1,4-dioxan solutionsC. W. N. Cumper,A. Singleton J. Chem. Soc. B 1968 645
146-39-4 ((8alpha,9R)-6-Methoxycinchonan-9-ol, compound with 2,3-dihydroxypropyl (dihydrogen phosphate) (2:1)) Related Products
- 356570-27-9(N-{4-(5-methyl-1,2-oxazol-3-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide)
- 847394-86-9(1-(3,4-dimethylphenyl)-4-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)
- 122375-43-3(1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt)
- 2096333-88-7(2,4-Difluoro-5-isopropoxyphenylboronic acid)
- 2680781-91-1(Benzyl 3-(2-bromo-4-nitrophenyl)azetidine-1-carboxylate)
- 1882384-25-9(4-(3,3-Dimethylbutan-2-yl)pyrrolidine-3-carboxylic acid)
- 954827-75-9(2-(pyridin-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)quinoline)
- 959579-52-3((2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid)
- 313342-12-0(N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide)
- 2228192-71-8(3-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,1,1-trifluoropropan-2-ol)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Synrise Material Co. Ltd.
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk
